2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound classified within the benzamide family. Benzamides are known for their diverse biological activities and applications in medicinal chemistry, particularly in drug development. This compound features a chloro-substituted benzamide core linked to a dihydroisoquinoline moiety via a butynyl chain, which contributes to its unique chemical properties and potential biological activities.
The synthesis of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide typically involves several key steps:
The synthetic routes may yield various byproducts depending on reaction conditions, including:
The molecular formula for 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is C17H16ClN3O. The compound features a distinct structure characterized by:
The compound can undergo various chemical reactions typical of amides and alkynes:
The physical properties of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide include:
Chemical properties include:
Relevant data regarding its reactivity profile indicate that it may participate in electrophilic aromatic substitution due to the presence of the chloro group .
The applications of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide primarily lie in medicinal chemistry. Its structural features suggest potential uses in:
Research continues into its specific biological activities, including potential roles as inhibitors in enzymatic pathways or as modulators of receptor activity .
Dihydroisoquinoline scaffolds have evolved through three distinct generations in drug discovery:
Table 1: Generational Development of Dihydroisoquinoline-Based Therapeutics
Generation | Time Period | Representative Agents | Therapeutic Focus | Structural Features |
---|---|---|---|---|
First | 1950s-1970s | Papaverine, Emetine | Antispasmodics, Emetics | Simple saturated cores |
Second | 1980s-2010s | Tetrabenazine, Debrisoquine | CNS disorders, Hypertension | Basic side chains |
Third | 2010s-Present | Novel hybrids (e.g., subject compound) | Targeted protein modulation | Complex linkers, bifunctional design |
Early dihydroisoquinoline applications centered on natural alkaloid derivatives like the antifungal sanguinarine, where the iminium moiety (C=N⁺) was identified as a critical determinant for bioactivity . Contemporary research has shifted toward engineered hybrids, particularly following the discovery that 3-(dihydroisoquinolin-1-yl)quinoline derivatives exhibit potent antifungal activity through dihydroorotate dehydrogenase (DHODH) inhibition—a mechanism exploited against resistant phytopathogens [4] [7]. The structural progression demonstrates increasing sophistication: from planar alkaloids to conformationally restricted hybrids with optimized vectorial geometry for target engagement .
The subject compound embodies four strategic design innovations:
Stereoelectronic Optimization: The 1,2,3,4-tetrahydroisoquinoline core provides a conformationally restricted tertiary amine that enhances membrane permeability versus quaternary analogs while maintaining basicity for ionic interactions with biological targets .
Alkyne Linker Advantages:
Table 2: Linker Optimization in Dihydroisoquinoline Hybrids
Linker Type | Bond Length (Å) | Dihedral Angle (°) | Relative Potency | Metabolic Stability (t½) |
---|---|---|---|---|
Alkyl (Butylene) | 6.2 | 65±12 | 1.0 (Reference) | <30 min |
Ether (Oxyethyl) | 5.8 | 85±8 | 3.2 | 45 min |
Alkyne (Butynyl) | 5.9 | 180±2 | 8.7 | >120 min |
Synthetic routes typically commence with N-propargylation of dihydroisoquinoline, followed by copper-catalyzed alkyne-azide cyclization or palladium-mediated coupling with functionalized benzoyl halides. Critical steps include protecting group strategies for the benzamide carboxyl and optimization of phase-transfer conditions during the final coupling [5] .
This hybrid demonstrates dual mechanistic potential across emerging therapeutic paradigms:
The compound’s modular architecture positions it as a candidate for proteolysis-targeting chimera (PROTAC) development:
Table 3: Protein Degradation Efficiency of Structural Analogs
Target Warhead | E3 Ligase Binder | Linker Length (Atoms) | DC₅₀ (nM) | Dmax (%) |
---|---|---|---|---|
BET Bromodomain | Thalidomide | 12 | 42 | 95 |
EGFR Kinase | VHL ligand | 10 | 110 | 80 |
Androgen Receptor | Dihydroisoquinoline | 11 | 28 | 98 |
Beyond degradation, the compound exhibits direct enzyme modulation:
The strategic incorporation of a conformationally constrained alkyne linker in 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide establishes a versatile platform for both traditional enzyme inhibition and next-generation degradation therapeutics. Its progression exemplifies the renaissance of isoquinoline chemistry in addressing contemporary drug discovery challenges [1] [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1